molecular formula C11H16BrNO2S B1352377 N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-71-9

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

Katalognummer B1352377
CAS-Nummer: 850429-71-9
Molekulargewicht: 306.22 g/mol
InChI-Schlüssel: OGLQPDZZDCFKRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is C11H16BrNO2S . The average mass is 306.219 Da and the monoisotopic mass is 305.008514 Da . The InChI string representation of its structure is InChI=1S/C11H16BrNO2S/c1-4-13 (5-2)16 (14,15)10-7-6-9 (3)11 (12)8-10/h6-8H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is 306.22 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 45.8 Ų . The complexity of the molecule, as computed by PubChem, is 308 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide and its derivatives are explored in the synthesis of compounds with potential therapeutic applications. For instance, the synthesis of CCR5 antagonists, which are small molecular compounds with active groups like pyridine, benzenesulfonyl, and bromine, shows promise in the prevention of human HIV-1 infection (Cheng De-ju, 2015). Another study focuses on the synthesis, crystal structure, and anticancer properties of a novel compound, highlighting the aminohalogenation reaction involving ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to unexpected synthesis and characterization of a compound with potential anticancer properties (Zhang et al., 2010).

Antibacterial and Anti-inflammatory Agents

Research into sulfonamides bearing a 1,4-benzodioxin ring reveals their potential as antibacterial and anti-inflammatory agents. Synthesis of these compounds involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. Screening against various bacterial strains and lipoxygenase inhibition studies have shown that some of these compounds exhibit good inhibitory activity, suggesting their potential as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).

Antimicrobial and Antiproliferative Agents

A series of N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, exhibiting significant antimicrobial and antiproliferative activities. These compounds include various biologically active moieties, such as thiazoles and imidazothiazoles, and have shown promising results against lung and liver carcinoma cell lines, as well as significant antimicrobial activity (Shimaa M. Abd El-Gilil, 2019).

Photodynamic Therapy

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base has been reported. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

Computational and Structural Studies

Computational and structural studies of newly synthesized sulfonamide molecules have provided insights into their electronic and structural properties. These studies involve spectroscopic techniques, single-crystal X-ray diffraction, and computational methods to understand the molecular interactions and potential applications of these compounds (P. Murthy et al., 2018).

Eigenschaften

IUPAC Name

3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLQPDZZDCFKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428445
Record name 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide

CAS RN

850429-71-9
Record name 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.